molecular formula C2HIN2S B1319030 2-Iodo-1,3,4-thiadiazole CAS No. 332133-91-2

2-Iodo-1,3,4-thiadiazole

Cat. No. B1319030
CAS RN: 332133-91-2
M. Wt: 212.01 g/mol
InChI Key: VPSGDHZFVJANQC-UHFFFAOYSA-N
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Description

2-Iodo-1,3,4-thiadiazole (2-ITD) is an organic compound belonging to the thiadiazole family. It is a halogenated heterocyclic compound with a sulfur atom at the center of the ring. 2-ITD is widely used in organic synthesis and has a variety of applications in the fields of medicine, agriculture, and industry.

Scientific Research Applications

Antimicrobial Agents

“2-Iodo-1,3,4-thiadiazole” derivatives have been synthesized and evaluated for their potent antimicrobial properties. These compounds have shown significant activity against a variety of microbial strains, including E. coli , B. mycoides , and C. albicans . The presence of the thiadiazole moiety contributes to the compounds’ effectiveness, making them promising candidates for the development of new antimicrobial drugs.

Antibacterial Activity

Research has indicated that 1,3,4-thiadiazole derivatives exhibit notable antibacterial activity. They have been tested against various bacterial strains such as Enterobacter aerogenes , Escherichia coli , and Staphylococcus aureus , showing inhibitory effects on strains like Klebsiella pneumoniae and Staphylococcus hominis . These findings support the potential use of thiadiazole derivatives in combating bacterial infections.

Anticancer Agents

The structure of “2-Iodo-1,3,4-thiadiazole” has emerged as a promising foundation for developing anticancer agents. These compounds target a diverse range of molecular pathways and have shown antitumor properties in various in vitro and in vivo models . Their ability to interfere with cancer cell proliferation makes them valuable in cancer research.

Pharmacological Scaffold

The 1,3,4-thiadiazole scaffold is recognized for its diverse biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . Drugs like sulfamethoxazole , acetazolamide , and butazolamide that incorporate this scaffold demonstrate a wide range of biological actions, highlighting the versatility of thiadiazole derivatives in drug discovery.

Drug Discovery

The chemical characteristics of 1,3,4-thiadiazole make it a significant scaffold for the development of novel therapeutic substances. Its remarkable pharmacological impacts are due to the strong aromaticity of the ring, which provides in vivo stability and low toxicity for higher vertebrates, including humans . This makes it an attractive target for the synthesis of new drugs.

DNA Interaction Studies

1,3,4-thiadiazole derivatives have been studied for their interaction with calf thymus-DNA (CT-DNA). The mechanism of this interaction was investigated using UV-vis spectroscopic methods, which is crucial for understanding the binding affinity and mode of action of potential drug candidates .

Mechanism of Action

Target of Action

2-Iodo-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been found to exhibit diverse pharmacological activities, including anticancer properties . The primary targets of 1,3,4-thiadiazole derivatives are often associated with cancer cell growth and survival . For instance, they have been found to inhibit topoisomerase II , glutaminase , histone deacetylase , Abl kinase , and the human epidermal growth factor receptor .

Mode of Action

The mode of action of 2-Iodo-1,3,4-thiadiazole involves its interaction with these targets, leading to changes in cellular processes. The compound’s interaction with its targets often results in the inhibition of these enzymes or receptors, which can disrupt the normal functioning of cancer cells . This disruption can lead to the induction of apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .

Biochemical Pathways

The biochemical pathways affected by 2-Iodo-1,3,4-thiadiazole are primarily those involved in cell growth and survival. By inhibiting key enzymes and receptors, the compound can disrupt these pathways, leading to the death of cancer cells . The exact pathways affected can vary depending on the specific targets of the compound.

Result of Action

The result of the action of 2-Iodo-1,3,4-thiadiazole is the inhibition of cancer cell growth and survival. This is achieved through the induction of apoptosis and the disruption of the cell cycle . The compound’s effects on cancer cells have been confirmed through in vitro cell-based assays using various cancer cell lines .

Action Environment

The action of 2-Iodo-1,3,4-thiadiazole can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy

properties

IUPAC Name

2-iodo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSGDHZFVJANQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592626
Record name 2-Iodo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332133-91-2
Record name 2-Iodo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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